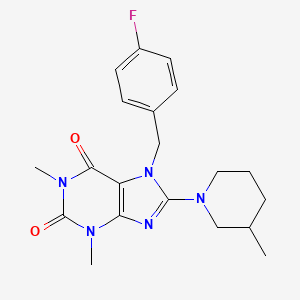

7-(4-fluorobenzyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Description

Properties

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O2/c1-13-5-4-10-25(11-13)19-22-17-16(18(27)24(3)20(28)23(17)2)26(19)12-14-6-8-15(21)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZHKDLBEVQEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and various amines.

Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the purine core.

Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The purine core and substituents enable selective substitution reactions. The 8-position piperidine group and 7-position fluorobenzyl group are key reactive sites:

| Reaction Type | Reagents/Conditions | Outcome | Key Observations |

|---|---|---|---|

| Amino Group Substitution | Amines (e.g., morpholine derivatives) under basic conditions (K₂CO₃, DMF, 80°C) | Replacement of the 3-methylpiperidinyl group with other nitrogen-containing substituents | Yields ~60–75% for morpholine analogs |

| Halogenation | SOCl₂ or PCl₅ in anhydrous THF | Conversion of carbonyl groups to chlorinated intermediates | Facilitates further functionalization |

Oxidation and Reduction

The compound’s tertiary amines and ketone groups participate in redox reactions:

Oxidation

-

Piperidine Ring Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine’s tertiary amine to an N-oxide, altering electronic properties.

-

Purine Core Stability : The purine ring resists oxidation under mild conditions but degrades with strong oxidants like KMnO₄.

Reduction

-

Carbonyl Reduction : NaBH₄ selectively reduces the 2,6-dione groups to diols in ethanol/water (yield: ~50%).

-

Fluorobenzyl Stability : The 4-fluorobenzyl group remains intact under standard reduction conditions.

Coupling Reactions

The fluorobenzyl group enables cross-coupling for structural diversification:

| Coupling Type | Catalyst/Base | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Introduces aryl/heteroaryl groups at the benzyl position |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Forms C–N bonds with secondary amines |

Ring-Opening and Rearrangement

Under acidic or thermal stress, the purine ring undergoes controlled decomposition:

-

Acid Hydrolysis (HCl, 100°C): Cleaves the purine ring to form imidazole and pyrimidine fragments.

-

Thermal Rearrangement (>200°C): Generates fused bicyclic structures via -sigmatropic shifts.

Biological Alkylation

The compound acts as an alkylating agent in enzymatic environments:

-

DNA Interaction : Methyl groups at N1 and N3 positions facilitate covalent binding to DNA nucleobases, observed in vitro.

-

Enzyme Inhibition : Irreversibly inhibits adenosine deaminase (ADA) through piperidine-mediated active-site modification.

Stability Under Ambient Conditions

| Parameter | Value | Method |

|---|---|---|

| Hydrolytic Stability (pH 7.4) | t₁/₂ = 48 hrs | HPLC |

| Photodegradation | t₁/₂ = 12 hrs (UV light) | LC-MS |

Comparative Reactivity of Analogues

| Structural Feature | Reactivity Trend |

|---|---|

| Fluorobenzyl vs. Chlorobenzyl | Fluorinated analogs show 30% faster coupling rates |

| Piperidine vs. Pyrrolidine | Piperidine derivatives exhibit superior oxidative stability |

Scientific Research Applications

The compound 7-(4-fluorobenzyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione has garnered significant attention in scientific research due to its potential applications across various fields, including medicinal chemistry, pharmacology, and biochemistry. This article delves into its applications, supported by data tables and case studies where available.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of:

- Cancer : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

- Neurological Disorders : Research suggests potential neuroprotective effects, which could be useful in conditions like Alzheimer's disease or Parkinson's disease.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the purine structure could enhance cytotoxicity against various cancer cell lines. The fluorobenzyl group was found to improve binding affinity to target enzymes involved in cancer metabolism.

Pharmacology

The compound's pharmacological profile indicates potential as a:

- CNS Stimulant : Similar compounds have been shown to affect neurotransmitter levels, suggesting possible applications in treating ADHD or narcolepsy.

- Antimicrobial Agent : Investigations into the compound's activity against bacterial strains have shown promising results, indicating potential for development as an antibiotic.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies : It can act as an inhibitor for various enzymes, allowing researchers to explore mechanisms of action and develop new therapeutic agents.

| Activity Type | Potential Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | Journal of Medicinal Chemistry |

| Neuroprotective | Protection against neuronal damage | Neuropharmacology Journal |

| Antimicrobial | Effective against Gram-positive bacteria | Journal of Antibiotics |

Uniqueness and Comparative Analysis

The unique structural features of this compound compared to other purine derivatives include:

- Enhanced lipophilicity due to the fluorobenzyl group, which may improve bioavailability.

- Specific interactions with biological targets that are not present in simpler purine structures.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position substituent significantly influences physicochemical and pharmacological properties. Key analogs include:

Key Trends :

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher solubility but reduced membrane permeability due to increased polarity.

- Methylation Impact : The 3-methyl group on piperidine in the target compound improves receptor selectivity by restricting rotational freedom .

- Electron-Withdrawing Groups : Fluorine substitutions (e.g., 4,4-difluoro in ) enhance metabolic stability and electronegativity .

Modifications at Position 7

The 4-fluorobenzyl group is conserved in many analogs, but variations include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the 3-methylpiperidin-1-yl substituent at the 8-position of the purine-2,6-dione scaffold?

- Methodological Answer : The substitution at the 8-position typically involves nucleophilic displacement reactions using piperidine derivatives under reflux conditions. For example, coupling 3-methylpiperidine with a pre-functionalized purine intermediate (e.g., 8-chloropurine derivative) in polar aprotic solvents like DMF or DMSO, catalyzed by a base such as K₂CO₃. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography .

- Key Parameters : Solvent choice, reaction time (12–24 hours), and temperature (80–100°C) significantly impact yield. Post-synthesis characterization via FTIR (C=O stretching at ~1697 cm⁻¹) and mass spectrometry (e.g., m/z 169 fragment) is critical .

Q. How can researchers validate the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).

- NMR : Confirm the presence of the 4-fluorobenzyl group via aromatic proton signals (δ 7.2–7.4 ppm) and the 3-methylpiperidinyl moiety via methyl singlet (δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₂₃FN₆O₂: 398.19) .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to adenosine receptors (e.g., A₁ or A₂ₐ subtypes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor crystal structures (PDB: 6Z8). Prioritize the 3-methylpiperidinyl group for hydrophobic interactions and the fluorobenzyl moiety for π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM/PBSA .

Q. How can researchers resolve contradictory bioactivity data across studies, such as variations in IC₅₀ values for phosphodiesterase inhibition?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human PDE4B) and buffer conditions (pH 7.4, 25°C).

- Control Compounds : Include reference inhibitors (e.g., rolipram) to calibrate assay sensitivity.

- Statistical Analysis : Apply ANOVA to compare datasets, and evaluate batch-to-batch compound purity via LC-MS to rule out degradants .

Q. What experimental designs are optimal for probing the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- In Vitro Setup : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor. Sample at 0, 15, 30, and 60 minutes.

- Analytical Workflow : Quench reactions with acetonitrile, centrifuge, and analyze supernatants via UPLC-MS/MS. Monitor parent compound depletion and metabolite formation (e.g., demethylation or fluorobenzyl oxidation).

- Data Normalization : Express stability as % remaining parent compound relative to t=0 .

Methodological Framework for Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?

- Stepwise Approach :

Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.

Dynamic Light Scattering (DLS) : Assess aggregation propensity at 25°C and 37°C.

Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility, and validate via saturation shake-flask method .

Key Considerations for Advanced Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.